

# The Cardiovascular Safety of Carbutamide: A Comparative Analysis with Other Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of clinical and preclinical data assessing the cardiovascular risk profile of the first-generation sulfonylurea, **carbutamide**, in relation to other drugs in its class.

The cardiovascular safety of sulfonylureas, a class of oral hypoglycemic agents widely used in the management of type 2 diabetes, has been a subject of debate for decades. This controversy was ignited by the University Group Diabetes Program (UGDP) study in the 1970s, which suggested an increased risk of cardiovascular mortality with the first-generation sulfonylurea, tolbutamide.[1][2] **Carbutamide**, another first-generation sulfonylurea, has also been scrutinized for its potential cardiotoxic effects. This guide provides a detailed comparison of the cardiovascular safety of **carbutamide** relative to other sulfonylureas, drawing upon available clinical and preclinical data.

## **Comparative Cardiovascular Risk Profile**

While direct, large-scale, modern clinical trials comparing the cardiovascular outcomes of **carbutamide** with other sulfonylureas are limited, a combination of historical clinical data, observational studies, and preclinical research provides insights into its relative safety. The available evidence suggests that first-generation sulfonylureas, including **carbutamide** and tolbutamide, may carry a less favorable cardiovascular risk profile compared to the second-generation agents such as glimepiride, gliclazide, and glipizide.

A meta-analysis of observational studies indicated that sulfonylureas, as a class, were associated with an increased risk of cardiovascular events and mortality in many studies, with relative risks ranging from 1.16 to 1.55 in studies without major design-related biases.[3]







However, it is crucial to distinguish between different generations and individual drugs within the sulfonylurea class.

Table 1: Summary of Clinical and Observational Data on Cardiovascular Outcomes



| Sulfonylurea                 | Generation | Key Findings on<br>Cardiovascular<br>Outcomes                                                                                                                                                                                     | Citation(s) |
|------------------------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Carbutamide                  | First      | Early reports suggested a potential for increased digitalis toxicity and cardiac arrhythmias. Limited modern comparative data available.                                                                                          | [4][5]      |
| Tolbutamide                  | First      | The UGDP study reported an increase in cardiovascular mortality compared to placebo.[1][2] Some studies suggest it may not interfere with the cardioprotective effects of ischemic preconditioning at the mitochondrial level.[6] | [1][2][6]   |
| Chlorpropamide               | First      | The UKPDS study did not show increased mortality with chlorpropamide compared to conventional treatment.[1]                                                                                                                       | [1]         |
| Glibenclamide<br>(Glyburide) | Second     | Associated with a potential increase in the risk of cardiovascular events and mortality in some studies.[7] It may abolish the protective                                                                                         | [7][8]      |



|             |        | effects of ischemic preconditioning.[8]                                                                                                                                                                                        |         |
|-------------|--------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Glipizide   | Second | A large retrospective cohort study found that glipizide was associated with a higher risk of major adverse cardiovascular events (MACE) compared to DPP-4 inhibitors.[9]                                                       | [9]     |
| Gliclazide  | Second | Some studies suggest a more favorable cardiovascular profile with a lower risk of cardiovascular and all- cause mortality compared to glibenclamide.[1] It appears to have no adverse effects on ischemic preconditioning.[10] | [1][10] |
| Glimepiride | Second | Generally considered to have a neutral or potentially more favorable cardiovascular safety profile compared to other sulfonylureas. It does not appear to abolish myocardial protection from ischemic preconditioning.[8]      | [1][8]  |



# Mechanistic Insights: The Role of KATP Channels

The primary mechanism of action of sulfonylureas involves the closure of ATP-sensitive potassium (KATP) channels in pancreatic  $\beta$ -cells, which stimulates insulin secretion.[8] However, KATP channels are also present in cardiomyocytes and vascular smooth muscle cells, where they play a crucial role in cellular protection during ischemic events.[11][12][13]

The differential cardiovascular effects among sulfonylureas may be attributed to their varying selectivity for pancreatic versus cardiovascular KATP channels and their impact on ischemic preconditioning, a cellular mechanism that protects the heart from prolonged ischemic damage. [8]

First-generation sulfonylureas, and some second-generation agents like glibenclamide, are thought to be less selective and can block cardiac KATP channels. This blockade can impair the heart's ability to protect itself during periods of reduced blood flow, potentially leading to larger myocardial infarctions.[14] In contrast, agents like glimepiride and gliclazide appear to have a lesser effect on cardiac KATP channels and do not abolish the protective effects of ischemic preconditioning.[6][8]



# Pancreatic β-Cell Sulfonylurea Binds to SUR1 Subunit of KATP Channel KATP Channel Closure Membrane Depolarization Ca2+ Influx

### Sulfonylurea Action on Pancreatic and Cardiac Cells



Click to download full resolution via product page

Figure 1. Simplified signaling pathway of sulfonylurea action.



### **Experimental Protocols**

The assessment of sulfonylurea cardiotoxicity involves a range of in vitro and in vivo experimental models.

In Vitro Assessment of Cardiotoxicity:

- Cell Lines: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are
  increasingly used to screen for drug-induced cardiotoxicity. These cells can be used in highthroughput assays to measure changes in electrophysiology, calcium handling, and cell
  viability.
- Isolated Heart Preparations (Langendorff): This ex vivo model allows for the study of drug effects on myocardial contractility, heart rate, and coronary flow in an isolated, perfused heart.
- Patch-Clamp Electrophysiology: This technique is used to study the direct effects of sulfonylureas on the activity of KATP channels in isolated cardiomyocytes.

In Vivo Assessment of Cardiovascular Safety:

- Animal Models of Myocardial Infarction: Rodent or larger animal (e.g., swine) models of
  myocardial infarction are used to assess the impact of sulfonylureas on infarct size, cardiac
  function, and remodeling following an ischemic event. A common protocol involves the
  ligation of a coronary artery for a specific period, followed by reperfusion. Infarct size is then
  typically measured using histological staining (e.g., triphenyltetrazolium chloride).[15]
- Telemetry in Conscious Animals: This method allows for the continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in freely moving animals to detect any drug-induced arrhythmias or hemodynamic changes.





Click to download full resolution via product page

Figure 2. Workflow for cardiotoxicity assessment.

### Conclusion

The available evidence, though limited for **carbutamide** in the modern era, suggests a hierarchy of cardiovascular risk among sulfonylureas. First-generation agents, including **carbutamide**, are associated with greater concern due to their non-selective action on KATP channels and historical clinical data. Second-generation sulfonylureas exhibit a more varied safety profile, with gliclazide and glimepiride appearing to be safer alternatives to glibenclamide and glipizide from a cardiovascular standpoint.

For researchers and drug development professionals, these findings underscore the importance of considering the specific sulfonylurea agent rather than making class-wide assumptions about cardiovascular risk. Further research, particularly well-designed observational studies or, if feasible, modern clinical trials directly comparing different



sulfonylureas, would be invaluable in providing a more definitive assessment of their relative cardiovascular safety.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Modern sulphonylureas and cardiovascular adverse effects: Will CAROLINA put an end to the controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picmonic.com [picmonic.com]
- 3. Sulfonylureas and the Risks of Cardiovascular Events and Death: A Methodological Meta-Regression Analysis of the Observational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 6. Effects of sulfonylureas on mitochondrial ATP-sensitive K+ channels in cardiac myocytes: implications for sulfonylurea controversy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Compares Common Type 2 Diabetes Drugs, Finding Higher Cardiovascular Risk for One Medication | Mass General Brigham [massgeneralbrigham.org]
- 9. Cardiovascular safety of sulfonylureas: a meta-analysis of randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. KATP Channels in the Cardiovascular System PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiomyocyte sulfonylurea receptor 2-KATP channel mediates cardioprotection and ST segment elevation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonylurea use is associated with larger infarct size in patients with diabetes and ST-elevation myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]



- 15. Guidelines for in vivo mouse models of myocardial infarction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Cardiovascular Safety of Carbutamide: A
   Comparative Analysis with Other Sulfonylureas]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1668437#assessing-the-cardiovascular-safety-of-carbutamide-relative-to-other-sulfonylureas]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com